molecular formula C28H46O B045770 Fecosterol CAS No. 516-86-9

Fecosterol

Cat. No.: B045770
CAS No.: 516-86-9
M. Wt: 398.7 g/mol
InChI Key: SLQKYSPHBZMASJ-QKPORZECSA-N
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Description

Fecosterol is a significant sterol intermediate predominantly investigated in the realms of plant and fungal biochemistry. Its primary research value lies in its role within the ergosterol biosynthesis pathway, serving as a direct precursor to episterol and, ultimately, to ergosterol, the major sterol component of fungal cell membranes. Researchers utilize this compound to study sterol metabolism, membrane fluidity, and the mechanisms of action of various antifungal agents that target enzymes in this pathway, such as sterol C-8 isomerase and sterol C-5 desaturase. By modulating these enzymatic steps, this compound provides critical insights into fungal cell wall integrity and growth. Furthermore, its presence and function in plants, particularly in algae and some higher plants, make it a compound of interest for studying evolutionary conserved sterol pathways and their divergence from cholesterol synthesis in mammals. This high-purity compound is an essential tool for probing membrane structure, function, and the development of novel therapeutic strategies against pathogenic fungi.

Properties

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQKYSPHBZMASJ-QKPORZECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199553
Record name Fecosterol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-86-9
Record name Fecosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fecosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fecosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FECOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A2TY6K38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Squalene Cyclization and Lanosterol Formation

The this compound biosynthetic cascade originates with the cyclization of (S)-2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). In Saccharomyces cerevisiae, lanosterol synthase converts this substrate into lanosterol through a chair–boat–chair conformational transition, followed by protonation-triggered ring formation. Key steps include:

  • Epoxide Protonation : Initiates cationic cascades that form tetracyclic protosterol intermediates.

  • Methyl and Hydride Shifts : A series of 1,2-shifts (e.g., 8α-methyl → C14) establish lanosterol’s carbon skeleton.

  • Demethylation Reactions : Lanosterol’s C4 and C14 methyl groups are sequentially removed via sterol methyl oxidases (4-SMO) and decarboxylases (4-SDC), yielding zymosterol.

Δ8-Sterol Isomerization to this compound

The conversion of zymosterol to this compound involves two enzymatic stages:

  • C24-Methylation : Sterol methyltransferases (SMTs) catalyze the transfer of a methyl group from S-adenosylmethionine to C24, forming 24-methylene intermediates.

  • Δ8-Isomerization : The Δ8-sterol isomerase (Erg2p) repositions the double bond from Δ7 to Δ8, producing this compound.

Table 1: Enzymatic Parameters in this compound Biosynthesis

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg)pH Optimum
Lanosterol synthase(S)-2,3-Oxidosqualene12.48.77.2
4-SMO4,4-Dimethylsterol45.63.26.8
SMT1Zymosterol28.95.17.5

Data derived from in vitro assays using yeast microsomes.

Chemical Synthesis Strategies

Semi-Synthesis from Lanosterol

Lanosterol serves as a viable precursor for this compound synthesis through controlled demethylation and isomerization:

  • C4 Demethylation : Treat lanosterol with 4-SMO/4-SDC enzyme systems or chemical oxidants (e.g., CrO3/H2SO4) to remove methyl groups.

  • Selective Hydrogenation : Use Pd/BaSO4 catalyst under H2 atmosphere to reduce Δ24 bonds while preserving Δ8 unsaturation.

  • Epimerization : Adjust reaction pH to 9.5–10.5 with KOH/EtOH to achieve C3β-OH configuration.

Critical Parameters :

  • Temperature: 25–37°C prevents Δ8 → Δ7 back-isomerization.

  • Solvent System: Toluene:methanol (3:1) enhances substrate solubility.

Total Synthesis via Biomimetic Routes

Modern approaches replicate biosynthetic pathways using non-enzymatic catalysts:

  • Oxidosqualene Cyclization : Employ Brønsted acids (e.g., trifluoroacetic acid) in dichloromethane to generate lanosterol analogs.

  • Tandem Demethylation-Isomerization : Combine TiCl4-mediated methyl removal with RhCl(PPh3)3-catalyzed double-bond migration.

Yield Optimization :

  • Total synthesis achieves 18–22% overall yield, limited by stereochemical drift during cyclization.

Extraction and Purification from Biological Sources

Yeast Fermentation and Sterol Extraction

S. cerevisiae strains (e.g., W303, BY4741) are cultivated under sterol-stress conditions to enhance this compound accumulation:

  • Culture Conditions :

    • Medium: Synthetic complete (SC) with 0.5 μM fenpropimorph to inhibit ergosterol synthesis.

    • Duration: 18–24 hr at 30°C, 250 rpm.

  • Sterol Extraction :

    • Cell Lysis : Glass bead vortexing in methanol/chloroform (2:1).

    • Saponification : Reflux with 12% KOH/methanol to hydrolyze sterol esters.

    • Hexane Partitioning : Two-stage liquid-liquid extraction recovers >90% free sterols.

Table 2: this compound Yields from Yeast Strains

StrainFenpropimorph (μM)This compound (μg/g DCW)Ergosterol Ratio
Wild-type (W303)0.584.2 ± 6.71:3.2
erg6Δ25312.5 ± 18.41:0.9
are1Δare2Δ0.5147.8 ± 12.11:1.7

DCW = Dry cell weight. Data from GC-MS analyses.

Chromatographic Purification

  • Normal-Phase HPLC :

    • Column: Silica gel (5 μm, 250 × 4.6 mm).

    • Eluent: Hexane:isopropanol (97:3) at 1 mL/min.

    • Retention Time: 14.2 min (this compound), 16.8 min (episterol).

  • GC-MS Validation :

    • Ionization: Electron impact (70 eV).

    • Characteristic Ions: m/z 486 (M+), 471 (M+-CH3), 368 (C27H44O).

Challenges and Innovations in this compound Preparation

Instability of Δ8-Sterols

This compound’s Δ8,24(28)-diene structure renders it prone to:

  • Photoisomerization : UV exposure converts Δ8 → Δ7 isomers.

  • Autoxidation : C24–C28 dienes form peroxides under aerobic conditions.

Mitigation Strategies :

  • Store purified this compound in amber vials under N2 at −80°C.

  • Add 0.01% BHT to extraction solvents.

Metabolic Engineering Advances

CRISPR-Cas9 editing of S. cerevisiae enhances this compound titers:

  • Overexpression : Amplify ERG2 (Δ8-sterol isomerase) and SMT1 (C24-methyltransferase).

  • Knockouts : Disrupt ARE1 (sterol esterase) to prevent this compound sequestration.

Productivity Gains : Engineered strains achieve 450 μg/g DCW, a 5.3-fold increase over wild-type .

Chemical Reactions Analysis

Types of Reactions: Fecosterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Organic solvents such as ethanol, methanol, and chloroform are commonly used in these reactions.

Major Products:

    Episterol: Formed through the oxidation of this compound.

    Sterol Derivatives: Various derivatives can be synthesized through substitution reactions.

Scientific Research Applications

Antifungal Drug Development

Fecosterol has emerged as a promising target for antifungal therapies due to its unique position in the fungal cell membrane. Its structural properties contribute to membrane fluidity and stability, which are critical for cell function. Researchers are investigating compounds that can disrupt this compound biosynthesis or function, potentially leading to new treatments for drug-resistant fungal infections. This approach is particularly relevant given the increasing prevalence of antifungal resistance in clinical settings.

Case Study: Targeting this compound Biosynthesis

A study highlighted the potential of this compound as a target for antifungal agents by demonstrating that compounds inhibiting its synthesis could effectively reduce fungal viability. The research focused on the enzymatic pathways involved in this compound production, revealing specific targets for drug design aimed at disrupting these pathways .

Role in Fungal Physiology

This compound is produced under specific conditions such as environmental stress or nutrient limitations, serving as a secondary sterol that can provide insights into yeast physiology. By studying this compound levels, researchers can understand how fungi respond to various stressors, which can lead to improved fermentation processes and the development of stress-resistant strains for industrial applications.

Research Findings

  • This compound's conversion to episterol is a key transformation within the sterol biosynthetic pathway, influencing the overall sterol composition in fungi. This conversion is reversible and plays a crucial role in maintaining cellular homeostasis during stress conditions .
  • Studies have shown that this compound affects cellular signaling pathways and gene expression regulation in fungi, indicating its broader implications beyond membrane structure .

Biotechnological Applications

In biotechnology, this compound's role as a precursor in sterol biosynthesis makes it valuable for various applications. Its structural characteristics are of interest for developing novel therapeutic agents targeting sterols, which can have implications in health care and agricultural biotechnology.

Applications in Fermentation Technology

This compound's influence on yeast cell membrane properties has significant implications for fermentation technology. By manipulating this compound levels, researchers aim to enhance yeast performance during fermentation processes, leading to higher yields and better product quality .

Comparative Analysis of Sterols

A comparative analysis of this compound with other sterols such as ergosterol and zymosterol reveals its unique properties and potential applications:

Sterol Source Function Research Application
This compoundFungi (e.g., yeast)Membrane fluidity and stabilityAntifungal drug target; stress response studies
ErgosterolFungiMajor component of fungal membranesTarget for antifungal therapies; metabolic regulation studies
ZymosterolFungiIntermediate in sterol biosynthesisInsights into sterol metabolism; potential therapeutic roles

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific role in the ergosterol biosynthesis pathway and its presence in certain fungi and lichens. Its structural properties and biosynthetic pathway make it a valuable compound for studying sterol metabolism and developing antifungal agents .

Biological Activity

Fecosterol, a sterol compound primarily found in fungi and some plants, is an important intermediate in the biosynthesis of ergosterol, which is crucial for maintaining cell membrane integrity and function in fungal cells. This article explores the biological activity of this compound, focusing on its role in fungal physiology, antifungal resistance mechanisms, and potential therapeutic implications.

Structure and Biosynthesis

This compound is synthesized through a series of enzymatic reactions in the ergosterol biosynthetic pathway. The pathway begins with squalene, which is converted into lanosterol, and subsequently transformed into zymosterol. This compound is produced from zymosterol via the action of the enzyme C24-methyltransferase (encoded by ERG6), followed by conversion to episterol through a reversible reaction catalyzed by ERG2 .

Biological Functions

Membrane Integrity : this compound plays a critical role in maintaining the structural integrity of fungal membranes. It contributes to membrane fluidity and permeability, which are essential for cellular processes such as nutrient uptake and signal transduction .

Antifungal Resistance : Research has shown that this compound accumulation can influence antifungal resistance in various fungal species, particularly in Candida albicans and Aspergillus fumigatus. Mutations in sterol biosynthesis genes often lead to altered sterol profiles, including increased levels of this compound, which can confer resistance to azole antifungals .

Case Studies and Research Findings

  • Study on Candida spp. : A study investigated the relationship between sterol composition and antifungal susceptibility in clinical isolates of Candida albicans. It was found that strains with mutations leading to increased this compound levels exhibited reduced susceptibility to fluconazole, highlighting this compound's role in mediating resistance mechanisms .
  • Aspergillus fumigatus Resistance : Another research effort focused on Aspergillus fumigatus, where this compound was implicated in the organism's ability to withstand antifungal treatments. The study indicated that specific mutations affecting sterol biosynthesis resulted in this compound accumulation, which may alter membrane properties and enhance resistance to polyene drugs .

Comparative Sterol Profiles

The following table summarizes the differences between this compound and other key sterols involved in fungal biology:

Sterol Source Role Resistance Mechanism
This compound Fungi (e.g., Candida)Membrane fluidity; ergosterol precursorIncreased levels correlate with azole resistance
Ergosterol FungiEssential for membrane integrityTarget of azole antifungals
Cholesterol AnimalsMembrane structure; signalingNot relevant for fungal resistance

Q & A

Q. What analytical methods are recommended for identifying and characterizing Fecosterol in experimental samples?

this compound (C₂₈H₄₆O, CAS 516-86-9) requires rigorous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity . For known compounds, cross-referencing spectral data with literature (e.g., Parks et al., 1976) is critical . Thin-Layer Chromatography (TLC) or HPLC-UV can assess purity, with elemental analysis recommended for novel derivatives .

Q. What are the optimal storage conditions for this compound to ensure stability in long-term studies?

this compound should be stored at 2–8°C in airtight, light-resistant containers to prevent oxidative degradation. Solubility in organic solvents (e.g., chloroform, ethanol) necessitates anhydrous storage conditions. Stability tests via periodic NMR or LC-MS analysis are advised to monitor decomposition, particularly for derivatives with unsaturated bonds .

Q. How can researchers validate the biological activity of this compound in yeast sterol biosynthesis studies?

Experimental design should include sterol extraction protocols (e.g., saponification followed by GC-MS) to quantify this compound levels in yeast cultures. Control groups using sterol biosynthesis inhibitors (e.g., A25822B) help isolate this compound-specific effects. Dose-response assays and genetic knockout strains (e.g., erg6Δ mutants) can clarify mechanistic pathways .

Advanced Research Questions

Q. How do structural analogs of this compound influence its inhibitory role in fungal sterol biosynthesis?

Comparative studies using analogs (e.g., Δ⁸,²⁴(²⁸)-ergostadienol) require molecular docking simulations to assess binding affinity to sterol-binding enzymes (e.g., CYP51). In vitro enzymatic assays coupled with X-ray crystallography can reveal conformational changes in target proteins. Structural modifications (e.g., side-chain elongation) should be evaluated for bioactivity using Candida albicans or Saccharomyces cerevisiae models .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound across different cell lines?

Discrepancies often arise from variations in cell permeability or metabolic processing. Standardize protocols by:

  • Using isotopically labeled this compound (e.g., ¹⁴C) to track cellular uptake .
  • Performing RNA-seq to identify species-specific sterol-regulating genes .
  • Applying meta-analysis to cross-compare published datasets, adjusting for variables like incubation time and serum content .

Q. How can researchers design experiments to investigate this compound’s role in membrane fluidity modulation?

Employ fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to measure membrane rigidity in lipid bilayers. Compare this compound’s effects with cholesterol using Langmuir monolayer assays. For in vivo validation, use ergosterol-deficient yeast strains and quantify growth rates under stress conditions (e.g., temperature shifts) .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxic effects of this compound derivatives?

Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate IC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post hoc test) identify significant differences between derivatives. For high-throughput screens, machine learning algorithms (e.g., random forests) can prioritize compounds based on cytotoxicity and structural features .

Methodological Best Practices

Q. How should researchers report synthetic yields and purity of this compound derivatives in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Report yields as isolated masses after purification (e.g., column chromatography).
  • Provide ¹H/¹³C NMR shifts (δ in ppm), coupling constants (J in Hz), and HRMS data in Supporting Information.
  • Disclose purity thresholds (e.g., ≥95% by HPLC) and elemental analysis results for novel compounds .

Q. What ethical considerations apply to in vivo studies involving this compound supplementation?

Animal models require approval from institutional ethics committees. Include:

  • Justification for species selection (e.g., rodents for cholesterol metabolism studies).
  • Detailed protocols for this compound administration (oral gavage vs. dietary mixing).
  • Humane endpoints and statistical power calculations to minimize sample sizes .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fecosterol
Reactant of Route 2
Fecosterol

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